2-Chloro-4-cyclopropoxy-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-cyclopropoxy-5-fluoropyridine is a heterocyclic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-cyclopropoxy-5-fluoropyridine involves several steps. One common method is the nucleophilic substitution reaction, where a chlorine atom in a precursor compound is replaced by a fluorine atom using reagents like potassium fluoride (KF) . Another method involves the deamination reaction of hydrazino compounds in the presence of sodium hydroxide (NaOH) . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
2-Chloro-4-cyclopropoxy-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated pyridines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-cyclopropoxy-5-fluoropyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of biological systems due to its unique properties.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring enhances its electron-withdrawing properties, which can affect the compound’s reactivity and interactions with other molecules . This can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-cyclopropoxy-5-fluoropyridine can be compared with other similar compounds, such as:
2-Chloro-5-fluoropyridine: This compound has a similar structure but lacks the cyclopropoxy group.
5-Chloro-2-fluoropyridine: This compound has the chlorine and fluorine atoms in different positions on the pyridine ring.
2-Chloro-5-fluoropyridine-4-boronic acid: This compound contains a boronic acid group, which can be used in various coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7ClFNO |
---|---|
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
2-chloro-4-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
VEUPRBIKCJQODE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC=C2F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.